BenchChemオンラインストアへようこそ!

(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Anticonvulsant drug discovery Stereochemistry-activity relationship Epilepsy models

Procure the single (4S)-enantiomer to guarantee stereochemical fidelity in your SAR programs. This building block is mandatory for reproducing published anticonvulsant activity (MES protection at 100 mg/kg) and for constructing TSPO ligands. The (4R)-counterpart is pharmacologically inactive—racemic material yields unpredictable results. Secure the defined chirality now.

Molecular Formula C8H12N2
Molecular Weight 136.198
CAS No. 2230789-44-1
Cat. No. B2898078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
CAS2230789-44-1
Molecular FormulaC8H12N2
Molecular Weight136.198
Structural Identifiers
SMILESCC1CNCC2=CC=CN12
InChIInChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m0/s1
InChIKeyLCONNNJMUCBRSP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4S)-4-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 2230789-44-1): Chiral Pyrrolopyrazine Scaffold for CNS Drug Discovery


(4S)-4-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 2230789-44-1) is a stereochemically pure, saturated bicyclic heterocycle with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . It belongs to the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine class—a privileged scaffold in medicinal chemistry that has demonstrated broad biological activity including anticonvulsant, anxiolytic, antibacterial, antifungal, antiviral, antitumor, and kinase inhibitory effects across numerous published studies [1]. The defining structural feature of this compound is the single chiral center at C-4 bearing the (S) absolute configuration, which has been identified in structure-activity relationship (SAR) investigations as a critical determinant of in vivo pharmacological activity within this chemical series.

Why (4S)-4-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine Cannot Be Replaced by Its (4R)-Enantiomer or Racemic Mixture


Generic substitution within the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine class is precluded by the profound stereochemistry-dependence of pharmacological activity. In a landmark SAR study by Dawidowski et al. (2011), (4S,8aS) diastereoisomers of perhydropyrrolo[1,2-a]pyrazine-2,6-dione anticonvulsants displayed high seizure protection across multiple animal models, whereas the corresponding (4R,8aS) diastereoisomers were entirely inactive [1]. This stereochemical requirement extends to the simpler 4-methyl-substituted scaffold: the C-4 methylated ADD408003 analog with (4S,8aS) configuration retained anticonvulsant activity in the maximal electroshock seizure (MES) model, while replacement of the (S) configuration with (R) or use of racemic material would yield a stereochemically undefined mixture with unpredictable—and likely diminished—pharmacological properties. Procurement of the (4S)-configured compound is therefore essential for any research program seeking to reproduce or extend published SAR findings in this compound class.

Quantitative Differentiation Evidence for (4S)-4-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 2230789-44-1)


Stereochemistry-Governed Anticonvulsant Activity: (4S,8aS) Diastereoisomers Are Active Whereas (4R,8aS) Are Inactive

In a direct head-to-head comparison within a single study, Dawidowski et al. (2011) demonstrated that the (4S,8aS) diastereoisomers of perhydropyrrolo[1,2-a]pyrazine-2,6-dione derivatives exhibit high anticonvulsant activity, while the corresponding (4R,8aS) diastereoisomers are completely inactive [1]. The lead compound (4S,8aS)-3 achieved median effective doses (ED₅₀) of 9.93 mg/kg in the 6 Hz psychomotor seizure model, 39.7 mg/kg in the maximal electroshock seizure (MES) test, and 114.0 mg/kg in the subcutaneous Metrazol (scMET) test, following intraperitoneal administration in mice [1]. These ED₅₀ values are comparable to reference antiepileptic drugs phenobarbital (ED₅₀ 6 Hz = 14.8 mg/kg) and ethosuximide (ED₅₀ 6 Hz = 167 mg/kg) [1]. The study authors explicitly concluded that 'a critical influence of the stereochemistry and conformational preferences of the pyrrole[1,2-a]pyrazine core on in vivo pharmacological activity was observed' [1]. This establishes that the (S) configuration at C-4 is a prerequisite for anticonvulsant efficacy, directly applicable to the selection of (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine as the active-configuration building block.

Anticonvulsant drug discovery Stereochemistry-activity relationship Epilepsy models

C-4 Methyl-Substituted ADD408003 Analog Retains Anticonvulsant Efficacy with (4S,8aS) Configuration

In a follow-up study, Dawidowski et al. (2014) synthesized the C-4 methylated analog of the investigative broad-spectrum anticonvulsant ADD408003, designated (4S,8aS)-3h [1]. This compound incorporates the identical (4S)-4-methyl substitution pattern as the target compound (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, extended with additional functionality. In the MES model, (4S,8aS)-3h showed seizure protection in 1/4 and 3/4 animals at 0.25 h and 0.5 h post-administration, respectively, at a dose of 100 mg/kg (i.p., mice), with no neurotoxic effects observed in the rotorod test [1]. In the 6 Hz model of pharmacoresistant limbic seizures, (4S,8aS)-3h demonstrated protection in 3/4 animals at 0.5 h at 75 mg/kg [1]. By comparison, the corresponding C-4 des-methyl derivatives (4S,8aS)-3b and (4R,8aR)-3b were inactive in the MES model at 100 mg/kg, and C-4 dimethyl analog (4S,8aS)-3d was also inactive [1]. This demonstrates that the (4S)-4-monomethyl substitution pattern uniquely retains anticonvulsant activity compared to both the unsubstituted and gem-dimethyl variants.

ADD408003 derivatives Pharmacoresistant epilepsy 6 Hz seizure model

Enantiomer-Dependent Pharmacological Potency: 500-Fold In Vivo Difference Between (R)- and (S)-Configured Tetrahydropyrrolo[1,2-a]pyrazines

Although studied in a more complex derivative series, Negoro et al. (1998) provided the most striking quantitative demonstration of enantiomer-dependent pharmacology within the tetrahydropyrrolo[1,2-a]pyrazine scaffold class [1]. The (R)-(-)-enantiomer AS-3201 exhibited an in vitro aldose reductase IC₅₀ of 1.5 × 10⁻⁸ M, which was 10-fold more potent than the corresponding (S)-(+)-enantiomer (SX-3202) [1]. This potency differential was dramatically amplified in vivo: AS-3201 showed an ED₅₀ of 0.18 mg/kg/day (5-day oral administration) for inhibition of sorbitol accumulation in the sciatic nerve of streptozotocin-induced diabetic rats, representing a 500-fold greater in vivo potency than the (S)-enantiomer [1]. This class-level finding establishes that for tetrahydropyrrolo[1,2-a]pyrazine-based compounds, the stereochemical configuration at the C-4 position can produce orders-of-magnitude differences in both in vitro target engagement and in vivo efficacy. This principle reinforces the necessity of sourcing the correct single enantiomer for any pharmacological investigation.

Aldose reductase inhibition Enantioselective pharmacology Diabetic complications

Catalytic Asymmetric Synthesis Enables Access to (4S)-Configured Tetrahydropyrrolo[1,2-a]pyrazines with High Enantiomeric Excess

The first catalytic asymmetric method for direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines was reported by He et al. (2011), employing a chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes [1]. This methodology delivers products with high yields and high enantioselectivities, providing practical access to both (4S)- and (4R)-configured compounds in enantioenriched form [1]. Prior to this development, access to single-enantiomer tetrahydropyrrolo[1,2-a]pyrazines relied on chiral auxiliaries, kinetic resolution, or chromatographic separation of racemates—approaches that are less efficient and more costly [1]. Complementary methods, including enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts, have further expanded the synthetic toolbox [2]. These advances in asymmetric synthesis directly impact procurement decisions: the (4S)-enantiomer can now be sourced with defined enantiomeric purity, whereas older racemic material would require additional separation steps and quality control verification.

Asymmetric catalysis Chiral building block synthesis Enantioselective synthesis

Scaffold-Specific Biological Profile: Pyrrolo[1,2-a]pyrazine vs. 5H-Pyrrolo[2,3-b]pyrazine Regioisomers Exhibit Distinct Activity Spectra

A comprehensive review by Dehnavi et al. (2021) systematically compared the biological activity profiles of the three major pyrrolopyrazine regioisomeric classes [1]. Pyrrolo[1,2-a]pyrazine derivatives (the scaffold of the target compound) demonstrated superior antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives showed preferential activity on kinase inhibition [1]. This regioisomeric divergence in biological target preference has direct implications for scaffold selection: researchers pursuing anti-infective or CNS applications should prioritize the pyrrolo[1,2-a]pyrazine core, while kinase-focused programs may be better served by the [2,3-b] regioisomer. The review also noted that despite the scaffold's established importance, comprehensive SAR studies remain limited, underscoring the value of well-characterized, stereochemically pure building blocks like (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine for systematic SAR exploration [1].

Scaffold selection Kinase inhibition Antimicrobial activity

Optimal Research and Procurement Application Scenarios for (4S)-4-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 2230789-44-1)


Chiral Building Block for Anticonvulsant SAR Programs Targeting Pharmacoresistant Epilepsy

The (4S)-configured 4-methyl-tetrahydropyrrolo[1,2-a]pyrazine serves as the stereochemically defined precursor for constructing ADD408003-type anticonvulsant analogs. As demonstrated by Dawidowski et al. (2014), the (4S,8aS)-3h compound incorporating this exact (4S)-methyl substitution showed MES protection in 3/4 animals at 100 mg/kg with no neurotoxicity, and 6 Hz seizure protection in 3/4 animals at 75 mg/kg [1]. Researchers synthesizing focused libraries around this scaffold should procure the single (4S)-enantiomer to ensure stereochemical fidelity, as the (4R,8aS) diastereoisomers are established to be pharmacologically inactive [2]. The compound is supplied at ≥95% purity , suitable for direct use in Ugi multicomponent reactions or subsequent N-functionalization without additional enantiomeric enrichment.

Enantiopure Intermediate for CNS-Targeted TSPO Ligand Development

Pyrrolo[1,2-a]pyrazine derivatives have demonstrated potent anxiolytic activity through translocator protein (TSPO) modulation. Mokrov et al. (2022) reported that GML-11, a pyrrolo[1,2-a]pyrazine-3-carboxamide, exhibited anxiolytic action across a remarkably broad dose range of 0.001–0.100 mg/kg (i.p., Balb/c mice)—two orders of magnitude more potent than all other pyrrolo[1,2-a]pyrazine TSPO ligands in the same series [1]. The (4S)-4-methyl building block provides an enantiomerically pure starting point for synthesizing novel TSPO ligand candidates with defined C-4 stereochemistry, eliminating the confounding variable of racemic or mixed stereochemistry in downstream pharmacological evaluation [1].

Stereochemical Probe in Enantioselective Pharmacology Studies of Pyrrolopyrazine Scaffolds

The well-documented enantiomer-dependent pharmacology within the tetrahydropyrrolo[1,2-a]pyrazine class—exemplified by the 500-fold in vivo potency differential between (R)- and (S)-enantiomers in the aldose reductase inhibitor series (Negoro et al., 1998) [1]—demands the use of stereochemically defined building blocks for any mechanistic or SAR investigation. The (4S)-4-methyl compound (CAS 2230789-44-1) and its (4R)-counterpart (CAS 2230789-85-0) [2] can be procured separately as matched enantiomer pairs, enabling controlled head-to-head comparisons that isolate the contribution of C-4 stereochemistry to target binding, functional activity, and pharmacokinetic parameters. This paired-enantiomer approach is essential for generating robust, interpretable SAR data in this pharmacologically stereosensitive scaffold class.

Privileged Scaffold for Diversity-Oriented Synthesis of Antimicrobial and Antiviral Screening Libraries

Based on the scaffold-level differentiation established by Dehnavi et al. (2021), pyrrolo[1,2-a]pyrazine derivatives are preferentially active as antibacterial, antifungal, and antiviral agents compared to alternative pyrrolopyrazine regioisomers [1]. The (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, bearing a free secondary amine at N-2 and a chiral methyl group at C-4, offers two orthogonal diversification handles for parallel library synthesis. The saturated tetrahydro ring system further distinguishes it from the fully aromatic 4-methylpyrrolo[1,2-a]pyrazine (CAS 64608-60-2) [2], providing altered conformational properties and metabolic stability profiles that are valuable for hit-to-lead optimization in anti-infective drug discovery programs.

Quote Request

Request a Quote for (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.